molecular formula C17H17F3N2O2 B14936290 2-[4-(trifluoromethoxy)benzyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-[4-(trifluoromethoxy)benzyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B14936290
M. Wt: 338.32 g/mol
InChI Key: AIMLCNUZLKACOI-UHFFFAOYSA-N
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Description

2-[4-(trifluoromethoxy)benzyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that features a trifluoromethoxy group attached to a benzyl ring, which is further connected to a hexahydro-cyclohepta[c]pyridazin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethoxy)benzyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting with the preparation of 4-(trifluoromethoxy)benzyl bromide. This intermediate can be synthesized by reacting 4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide in an ether solution at low temperatures . The resulting 4-(trifluoromethoxy)benzyl bromide is then used in subsequent reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethoxy)benzyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl bromide site, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(trifluoromethoxy)benzyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: It can be employed in studies to understand its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethoxy)benzyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethoxy)benzyl bromide
  • 4-(difluoromethoxy)benzaldehyde
  • 4-(trifluoromethoxy)benzyl alcohol

Uniqueness

2-[4-(trifluoromethoxy)benzyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is unique due to its combination of a trifluoromethoxy group with a cyclohepta[c]pyridazinone core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H17F3N2O2

Molecular Weight

338.32 g/mol

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)24-14-8-6-12(7-9-14)11-22-16(23)10-13-4-2-1-3-5-15(13)21-22/h6-10H,1-5,11H2

InChI Key

AIMLCNUZLKACOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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